(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key step involves the condensation of the aldehyde with the chiral amine under controlled conditions to form the desired product. This reaction is often carried out in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride to ensure the formation of the alcohol group.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the aromatic ring to form cyclohexane derivatives.
Substitution: The fluoro and methoxy groups on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol: A stereoisomer with different biological activity.
1-amino-1-(4-fluoro-3-methoxyphenyl)ethanol: Lacks the chiral center, leading to different chemical properties.
1-amino-1-(4-fluoro-3-methoxyphenyl)propan-1-ol: Variation in the position of the hydroxyl group.
Uniqueness
(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol stands out due to its specific chiral configuration, which can result in unique interactions with biological targets and distinct pharmacological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
InChI Key |
LMEIUXVOCCZTEZ-QUBYGPBYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)F)OC)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)F)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.